(2-Chloro-4-methylphenyl)methanol
Overview
Description
(2-Chloro-4-methylphenyl)methanol is an organic compound with the molecular formula C8H9ClO. It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group, and the phenyl ring is substituted with a chlorine atom at the second position and a methyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Mode of Action
It is known that the compound can undergo various chemical reactions, potentially leading to the formation of complexes with certain metals
Result of Action
The molecular and cellular effects of (2-Chloro-4-methylphenyl)methanol’s action are currently unknown. Given the compound’s potential to form complexes with certain metals , it is possible that it could have a variety of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-methylphenyl)methanol typically involves the chlorination of 4-methylphenol followed by a reduction process. One common method is:
Chlorination: 4-methylphenol is reacted with a chlorinating agent, such as thionyl chloride (SOCl2), in the presence of a catalyst like Lewis acids. This reaction yields 2-chloro-4-methylphenol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The chlorination and reduction steps are optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-4-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (2-Chloro-4-methylphenyl)methanone using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Further reduction can convert it to (2-Chloro-4-methylphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: (2-Chloro-4-methylphenyl)methanone.
Reduction: (2-Chloro-4-methylphenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-4-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is studied for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Comparison with Similar Compounds
(2-Chloro-4-methylphenyl)methanol can be compared with other similar compounds, such as:
(2-Chloro-4-methylphenyl)methanone: An oxidized form with different reactivity and applications.
(2-Chloro-4-methylphenyl)methane: A reduced form with distinct chemical properties.
4-Methylphenol: The parent compound with a hydroxyl group instead of a methanol group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(2-chloro-4-methylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAVRWRWRCLETL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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